molecular formula C13H12N2O2 B2939492 2-hydroxy-N-(5-methylpyridin-2-yl)benzamide CAS No. 312503-15-4

2-hydroxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B2939492
CAS No.: 312503-15-4
M. Wt: 228.251
InChI Key: ZNDOZAAGAZOZKW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a salicylamide backbone substituted with a 5-methylpyridin-2-yl group. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol . The compound features a hydroxyl group at the ortho position of the benzamide ring and a methyl-substituted pyridine moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-hydroxy-N-(5-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-6-7-12(14-8-9)15-13(17)10-4-2-3-5-11(10)16/h2-8,16H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOZAAGAZOZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 5-methyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides and pyridines.

Scientific Research Applications

2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H12N2O2C_{13}H_{12}N_2O_2 and a molecular weight of 228.25 g/mol. It is used in a variety of scientific research applications, including as a building block for synthesizing more complex molecules, and is investigated for potential biological activities, such as antimicrobial and anticancer properties. It is also explored for potential therapeutic applications in medicine and is used in developing new materials and chemical processes in industry.

Scientific Research Applications

This compound is utilized in a wide range of scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored for potential therapeutic uses in drug development.
  • Industry It is used in the development of new materials and chemical processes.

Biological Activities

This compound has garnered attention in medicinal chemistry because of its potential biological activities. Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity It has shown potential as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Antioxidant Properties Its structural components suggest possible antioxidant activity, which may protect cells from oxidative stress.
ActivityDetails
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory EffectsDemonstrated ability to reduce inflammation markers in vitro.
Antioxidant ActivityPotential to scavenge free radicals, thereby reducing oxidative stress.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Major products formed include quinones and other oxidized derivatives.
  • Reduction The compound can be reduced to form amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are typically used. Amines and alcohols are major products of this reaction.
  • Substitution The benzamide group can undergo nucleophilic substitution reactions. Nucleophiles such as amines and thiols can be used under basic conditions. Various substituted benzamides and pyridines are produced.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Antimicrobial Activity

  • Tizoxanide (C₁₀H₇N₃O₄S) is a well-studied antimicrobial agent effective against protozoa and viruses. Its nitro-thiazole group enhances electron-withdrawing effects, critical for disrupting pathogen metabolism .

Anti-inflammatory and Immunomodulatory Effects

  • Derivatives like N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (C₁₃H₉ClFNO₂) inhibit RANKL-induced osteoclastogenesis, suggesting utility in inflammatory diseases. The chloro-fluoro substitution pattern optimizes steric and electronic interactions with target proteins .

Crystallographic and Hydrogen Bonding Analysis

  • Intramolecular hydrogen bonds in Tizoxanide (O–H⋯N) stabilize its conformation, while pyridine solvates form zigzag chains via intermolecular interactions .
  • The 5-methylpyridine group in the target compound may alter crystal packing compared to nitro-thiazole analogs, affecting solubility and melting behavior .

Biological Activity

2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide, also known by its chemical structure C13H12N2O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a pyridine moiety, which contribute to its biological activity. The presence of the hydroxyl group enhances solubility and may influence the compound's interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Antioxidant Properties : Its structural components suggest possible antioxidant activity, which may protect cells from oxidative stress.

Biological Activity Summary

Activity Details
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects Demonstrated ability to reduce inflammation markers in vitro.
Antioxidant Activity Potential to scavenge free radicals, thereby reducing oxidative stress.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in breast ductal carcinoma (IC50 = 15 µM) and colon adenocarcinoma (IC50 = 20 µM) .
  • Anti-inflammatory Mechanism :
    • In a model assessing inflammatory responses, treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for managing inflammatory diseases .
  • Molecular Docking Studies :
    • Molecular docking studies indicated that this compound binds effectively to target proteins involved in cancer pathways, with binding affinities comparable to known inhibitors .

Q & A

Advanced Research Question

  • Pyridinyl modifications :
    • 5-Methyl substitution : Enhances lipophilicity, improving membrane permeability (logP increase by ~0.5 units) ().
    • Halogenation (e.g., Cl) : Boosts electrostatic interactions with enzyme active sites (e.g., PPTase) ().
  • Benzamide modifications :
    • Hydroxyl group removal : Reduces hydrogen-bonding with catalytic residues (e.g., Asp154 in PPTase), decreasing IC₅₀ by 10-fold ().
    • Trifluoromethyl addition : Increases metabolic stability but may sterically hinder enzyme binding ().
      Methodological validation includes kinetic assays (e.g., NADH consumption rates) to quantify enzyme inhibition ().

What computational methods are utilized to predict the binding affinity of this compound with target enzymes?

Advanced Research Question

  • Molecular docking : Glide SP/XP scoring in Schrödinger identifies key residues (e.g., His123, Glu89 in PPTase) involved in ligand binding ().
  • Molecular dynamics (MD) simulations : NAMD/GROMACS simulations (50 ns) assess complex stability (RMSD <2.0 Å) and hydration effects ().
  • Free-energy calculations : MM-PBSA/GBSA methods estimate ΔGbinding (e.g., −35 kcal/mol for PPTase inhibition) ().
  • In silico ADMET profiling : SwissADME predicts CYP450 interactions and bioavailability ().

How are contradictions in biological activity data resolved for this compound across different studies?

Advanced Research Question
Discrepancies (e.g., MIC variability in Gram-negative vs. Gram-positive bacteria) are addressed via:

  • Standardized assay protocols : CLSI guidelines ensure consistency in bacterial strain selection, inoculum size, and growth media ().
  • Orthogonal validation : Surface plasmon resonance (SPR) confirms direct enzyme binding (KD values) independent of cellular assays ().
  • Replication studies : Independent labs replicate results using identical synthetic batches (≥95% purity) ().
  • Meta-analysis : Systematic reviews aggregate data from PubChem, SciFinder, and peer-reviewed journals to identify trends ().

Notes

  • Methodological Emphasis : Answers prioritize experimental design, data validation, and analytical techniques.
  • Formatting Consistency : Questions are numbered hierarchically, with basic/advanced categorization.

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